Sesamin

Description

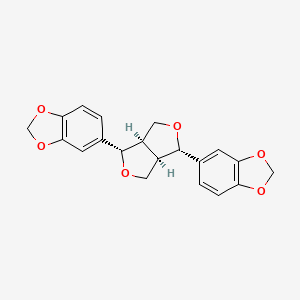

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030528 | |

| Record name | Sesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Sesamin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

607-80-7, 81602-22-4 | |

| Record name | Sesamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sesamin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesamin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081602224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sesamin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY3S29JVC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SESAMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7946O4P76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-Sesamin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 - 124 °C | |

| Record name | (+)-Sesamin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Sesamin in Plants

Enzymatic Mechanisms in Sesamin (B1680957) Biosynthesis

The biosynthesis of this compound from its precursors is a multi-step enzymatic process. This section delves into the key enzymes involved, their identification and characterization, the regulation of their gene expression, and their substrate specificity and reaction kinetics.

Identification and Characterization of Key Enzymes (e.g., CYP81Q1, CYP92B14)

The core enzymatic steps in this compound biosynthesis involve the formation of methylenedioxy bridges. A key enzyme identified in Sesamum indicum is the cytochrome P450 monooxygenase CYP81Q1. This enzyme has been characterized as a piperitol/sesamin synthase (PSS) due to its dual catalytic activity. CYP81Q1 catalyzes the formation of two successive methylenedioxy bridges, converting (+)-pinoresinol to (+)-sesamin via the intermediate (+)-piperitol. pnas.orgarkat-usa.orguniprot.orguniprot.org This single enzyme is capable of performing both steps in this part of the pathway. CYP81Q1 is an endoplasmic reticulum (ER)-localized protein, suggesting that this compound biosynthesis occurs on the cytoplasmic surface of the ER. pnas.org

Another important enzyme in the this compound metabolic pathway is CYP92B14. While not directly involved in the formation of this compound from (+)-pinoresinol, CYP92B14 is responsible for the subsequent oxidation of (+)-sesamin to produce (+)-sesamolin and (+)-sesaminol. nih.govresearchgate.netnih.govresearchgate.netd-nb.inforesearchgate.net This conversion is a pivotal branch point in shaping the final lignan (B3055560) profile in Sesamum species. nih.govresearchgate.net CYP92B14 can generate (+)-sesamolin through an oxidative rearrangement mechanism and (+)-sesaminol through either this rearrangement or direct oxidation of the aromatic ring. nih.govnih.govresearchgate.net

Research has also identified homologs of CYP81Q1 in other Sesamum species. For instance, Sesamum radiatum CYP81Q2 also exhibits dual (+)-piperitol/(+)-sesamin synthetic activity, similar to S. indicum CYP81Q1. pnas.org In contrast, Sesamum alatum CYP81Q3 showed no such activity, correlating with the deficiency of (+)-sesamin in this species. pnas.orgresearchgate.net

Gene Expression Regulation and Transcriptional Control of Biosynthetic Enzymes

The expression levels of genes encoding this compound biosynthetic enzymes, particularly CYP81Q1 and CYP92B14, are closely linked to this compound accumulation in plants. The expression profile of the CYP81Q1 gene is temporally consistent with the accumulation pattern of (+)-sesamin during seed development in Sesamum indicum. pnas.orgresearchgate.net Studies have shown that the expression of CYP81Q1 is specifically activated in the later phases of seed development and is low in leaves. pnas.orgresearchgate.net

Variations in this compound content among different sesame cultivars have been correlated with the expression levels of CYP81Q1. Cultivars with low this compound content tend to have low levels of CYP81Q1 gene expression. pnu.ac.ir Conversely, varieties with high this compound content show increased expression of the this compound synthase gene (CYP81Q1). pnu.ac.irresearchgate.net

Transcriptional control also plays a role in the downstream metabolism of this compound. While research on the transcriptional regulation of this compound biosynthesis enzymes in plants is ongoing, studies in other organisms and with this compound itself have provided insights into potential regulatory mechanisms. For example, this compound has been shown to modulate the transcription levels of various enzymes in rat liver, particularly those involved in lipid and alcohol metabolism. oup.comtandfonline.comnih.govjircas.go.jpcambridge.org This suggests that lignans (B1203133) like this compound can influence gene expression, and similar regulatory feedback loops might exist in plants.

Substrate Specificity and Reaction Kinetics in this compound Production

CYP81Q1 exhibits substrate specificity for (+)-pinoresinol and (+)-piperitol, efficiently converting them sequentially to (+)-sesamin. oup.com The enzyme's dual catalytic mode allows it to perform both methylenedioxy bridge formation reactions. uniprot.orguniprot.org

For CYP92B14, (+)-sesamin serves as the substrate, which is then converted into (+)-sesamolin and (+)-sesaminol. researchgate.netnih.govresearchgate.net The enzyme displays catalytic plasticity, leading to the formation of two different products through distinct reaction mechanisms. nih.govresearchgate.net

While detailed in planta kinetic parameters for CYP81Q1 and CYP92B14 are still being elucidated, studies on microbial enzymes that metabolize this compound, such as SesA from Sinomonas sp. no. 22, have provided some kinetic data. SesA, which catalyzes the demethylenation of this compound, has a Michaelis constant (Km) for this compound of 0.032 ± 0.005 mM and a catalytic constant (kcat) of 7.9 ± 0.3 s-1. pnas.org Comparing this to human CYP2C9, which also metabolizes this compound, SesA has a higher kcat value, indicating a more rapid conversion of the substrate. pnas.org Although SesA is a microbial enzyme, these studies highlight the potential for diverse enzymatic mechanisms and kinetics involved in this compound modification.

Precursor Compounds and Metabolic Flux Analysis in Lignan Pathways

This compound biosynthesis is part of the broader phenylpropanoid and lignan biosynthetic pathways in plants. The pathway begins with the amino acids phenylalanine and tyrosine, which are converted into coniferyl alcohol through a series of enzymatic steps. researchgate.netresearchgate.net Two units of coniferyl alcohol then undergo stereoselective phenoxy radical coupling, typically catalyzed by dirigent proteins (DIR), to form the central lignan precursor, (+)-pinoresinol. pnas.orgd-nb.inforesearchgate.netresearchgate.netfrontiersin.org

From (+)-pinoresinol, the pathway branches depending on the plant species and the specific lignans being synthesized. In Sesamum indicum, (+)-pinoresinol is converted to (+)-piperitol and subsequently to (+)-sesamin by CYP81Q1. pnas.orgarkat-usa.orguniprot.orguniprot.orgd-nb.inforesearchgate.netfrontiersin.orgresearchgate.net This pathway is distinct from those in plants like Forsythia, where pinoresinol (B1678388) is channeled towards the production of dibenzylbutyrolactone lignans like matairesinol (B191791) through the action of enzymes like pinoresinol/lariciresinol reductase (PLR). oup.comoup.com

Metabolic flux analysis in lignan pathways aims to understand the flow of intermediates and the bottlenecks in the production of specific lignans. While specific metabolic flux analyses focused solely on this compound biosynthesis in sesame are limited in the provided results, studies on related lignan pathways and metabolic engineering efforts provide relevant insights. For example, in Forsythia cell cultures, down-regulating the expression of PLR led to a significant accumulation of the this compound precursor, pinoresinol. oup.comoup.comnih.gov This suggests that PLR competes with CYP81Q1 for the pinoresinol substrate in plants where both pathways might be active or engineered. Introducing Sesamum CYP81Q1 into Forsythia cells accumulating pinoresinol resulted in the production of this compound, demonstrating the potential to redirect metabolic flux towards this compound synthesis. oup.comoup.comnih.govmdpi.comfrontiersin.org

The accumulation of (+)-sesaminol triglucoside in mature sesame seeds suggests further metabolic steps involving glycosylation of sesaminol (B613849), catalyzed by UDP-glucosyltransferases. frontiersin.org

In Planta Distribution and Accumulation Research of this compound

This compound is predominantly found and accumulates in the seeds of Sesamum indicum. pnas.orgd-nb.infofrontiersin.orgnih.gov Its accumulation pattern during seed development is consistent with the expression profile of the CYP81Q1 gene. pnas.orgresearchgate.net this compound is a major lignan in sesame seeds, often representing a significant proportion of the total lignan content. nih.govmdpi.com

The concentration of this compound can vary considerably among different sesame cultivars and is influenced by environmental factors and processing methods. nih.govmdpi.comacademicjournals.orgresearchgate.netpakbs.org For instance, studies have shown variations in this compound content based on seed coat color, although the relationship can differ depending on the germplasm. nih.govacademicjournals.orgresearchgate.netpakbs.org Black sesame seeds have often been reported to have higher this compound content compared to white or yellow varieties in some studies. nih.govresearchgate.net

Environmental factors such as temperature and day length during seed ripening can also affect this compound and sesamolin (B1680958) content. Low air temperature during ripening has been shown to lead to higher concentrations of these lignans. tandfonline.com

While seeds are the primary site of this compound accumulation, studies have investigated its presence in other plant organs. This compound and sesamolin have been detected in various organs of the sesame plant, although their concentrations may differ from those in seeds. acs.org

Here is a sample table illustrating the variation in this compound content in different sesame cultivars:

| Sesame Cultivar/Origin | Seed Color | This compound Content (mg/g) | Source |

| TMV5 (Tamil Nadu, India) | Brown | 6.45 | academicjournals.org |

| Early Palestinian | Not specified | Low | pnu.ac.ir |

| Yekta | Not specified | High | pnu.ac.ir |

| Phuletil (India) | White | 38.43 (g/kg) | academicjournals.org |

| Praghti (India) | White | 15.43 (g/kg) | academicjournals.org |

| Chinese cultivars (range) | Various | 0.82 - 11.05 | pakbs.org |

| Chinese lines (range) | Various | 0.08 - 2.58 | researchgate.net |

| Korean sesame seeds (average) | Not specified | 3.8167 ± 1.4142 | mdpi.com |

Interactive Data Table: this compound Content in Sesame Cultivars

Molecular and Cellular Mechanisms of Sesamin Action

Investigations into Molecular Target Interactions

Understanding the direct molecular targets of sesamin (B1680957) is crucial for elucidating its mechanisms. Studies have employed various techniques, including computational modeling and experimental assays, to identify proteins and enzymes that interact with this compound and its metabolites.

Ligand-Protein Binding Dynamics and Receptor Interactions

This compound and its metabolites have been shown to interact with specific proteins, influencing their function through binding events. Computational docking studies provide insights into the potential binding modes and affinities of this compound with target proteins. For example, this compound has demonstrated relevant docking scores with fungal proteins, suggesting potential antifungal activity through interactions with residues like Phe144, Asn146, and Gly306 via hydrogen bonds, and hydrophobic interactions with Phe229, Tyr255, and Phe258 mdpi.com. Molecular dynamics simulations have further indicated that this compound can maintain stable interactions within the binding site of targeted enzymes, preserving its interacting conformation mdpi.com.

This compound has also been investigated for its interactions with nuclear receptors. It has been identified as an antagonist of Liver X Receptor alpha (LXRα) and Pregnane X Receptor (PXR). nih.govnih.govjst.go.jp. This compound significantly inhibited the activation of LXRα induced by agonists, suggesting competition for the ligand-binding domain jst.go.jp. This interaction can influence the expression of downstream genes regulated by LXRα, such as those involved in lipogenesis nih.gov. Similarly, this compound attenuated CYP3A4 induction by blocking PXR activation, interfering with the interaction between PXR and coactivators like SRC-1 and HNF4α nih.gov.

Furthermore, studies have explored this compound's interaction with other receptors. Research suggests that this compound may influence antinociceptive effects through the activation of 5-HT1A serotonergic receptors mdpi.com. A this compound metabolite, SC1, has been identified as binding to the regulatory region of annexin (B1180172) A1 (ANXA1), a protein involved in anti-inflammatory responses. This binding is proposed to activate ANXA1, leading to the suppression of inflammatory substance expression in immune cells amed.go.jpresearchgate.net.

In the context of cancer, this compound has been shown to interact with the ligand-binding pocket of the HER2 kinase domain, suggesting a potential role as an inhibitor researchgate.net. Bioinformatics studies have also predicted interactions between this compound and proteins involved in apoptosis, such as caspase family proteins, PARP4, and IPPK nih.govresearchgate.net.

Enzyme Modulation and Inhibition Kinetics

This compound's biological effects are also mediated through its modulation of enzyme activity. One notable example is its inhibitory effect on 5-desaturase, an enzyme involved in fatty acid metabolism. Kinetic analysis has shown that this compound acts as a noncompetitive inhibitor of rat liver 5-desaturase researchgate.net. This inhibition can lead to the accumulation of dihomo-γ-linolenic acid (DGLA) and a decrease in the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes researchgate.net.

This compound has also been found to inhibit the activity of human cytochrome P450 46A1 (CYP46A1), an enzyme involved in cholesterol metabolism in the brain. Molecular docking simulations support the interaction between this compound and CYP46A1, with this compound showing a higher total score compared to sesamol (B190485) frontiersin.org. Furthermore, this compound has been identified as a mechanism-based inactivator of human CYP4F2, an enzyme that produces 20-hydroxyeicosatetraenoic acid (20-HETE), a molecule implicated in hypertension. Kinetic analysis revealed a concentration- and time-dependent inhibition of CYP4F2 activity by this compound jst.go.jp.

In the context of bacterial infections, this compound has demonstrated inhibitory effects on the Staphylococcus aureus protease ClpP. Fluorescence resonance energy transfer screening identified this compound as a significant inhibitor of ClpP enzyme activity, with an IC50 value of 20.62 μg/ml. oup.com. Thermal shift assays and surface plasmon resonance confirmed the direct binding of this compound to ClpP, enhancing its thermal stability and indicating a binding affinity with a KD value of 7.18 × 10−6 M oup.com.

This compound can also influence the expression and activity of enzymes involved in detoxification and antioxidant defense. It has been reported to modulate the transcription levels of lipid- and alcohol-metabolizing enzymes in rat liver nih.gov. Additionally, this compound can increase superoxide (B77818) dismutase (SOD) activity and protein expression while decreasing catalase activity and inducible nitric oxide synthase (iNOS) expression in neuronal cells psu.edu.

Here is a table summarizing some enzyme targets of this compound:

| Enzyme Target | Organism/System | Effect | Mechanism/Kinetics | Reference |

| Exo-1,3-β-glucanase | Fungal | Binder | Hydrogen bonds, hydrophobic interactions | mdpi.com |

| 5-desaturase | Rat liver | Inhibitor | Noncompetitive inhibition (Ki = 155 µM) | researchgate.net |

| Human CYP46A1 | Human brain | Inhibitor | Interaction confirmed by docking | frontiersin.org |

| Human CYP4F2 | Human | Inactivator | Mechanism-based, concentration- & time-dependent | jst.go.jp |

| Staphylococcus aureus ClpP | Bacteria | Inhibitor | Direct binding (KD = 7.18 × 10−6 M), enhances thermal stability | oup.com |

| Superoxide Dismutase (SOD) | Neuronal cells | Increased activity/expression | Antioxidant defense modulation | psu.edu |

| Catalase | Neuronal cells | Decreased activity | Antioxidant defense modulation | psu.edu |

| Inducible Nitric Oxide Synthase (iNOS) | Neuronal cells | Decreased expression | Anti-inflammatory effect | psu.edu |

Regulation of Intracellular Signaling Pathways by this compound and its Metabolites

This compound's biological activities are often mediated through its ability to modulate various intracellular signaling pathways. These pathways play critical roles in processes such as inflammation, cell proliferation, survival, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK1/2, are central to cellular responses to a wide range of stimuli. This compound has been shown to influence these cascades, leading to diverse downstream effects.

Studies have indicated that this compound can inhibit the activation of p38 and JNK MAPK pathways in various cell types. For instance, this compound attenuated allergic airway inflammation by suppressing p38 MAPK phosphorylation spandidos-publications.com. It also inhibited lipopolysaccharide (LPS)-induced IL-6 production by suppressing p38 MAPK activation spandidos-publications.com. In prostate cancer cells, this compound inhibited LPS-induced proliferation and invasion through the p38-MAPK and NF-κB signaling pathways, reducing the phosphorylation of p38 protein spandidos-publications.com. This compound has also been reported to reduce apoptosis and inflammation by inhibiting JNK and NF-κB pathways researchgate.net. In a mouse model of colitis, this compound alleviated colon damage by inhibiting the phosphorylation of p38, ERK, and JNK proteins rsc.org.

Conversely, this compound has also been shown to activate certain MAPK pathways in specific contexts. In osteoblasts, this compound stimulated differentiation through the activation of p38 and ERK1/2 MAPK signaling pathways, increasing the phosphorylation of both proteins in a time-dependent manner nih.gov. This suggests a context-dependent effect of this compound on MAPK signaling, potentially related to cell type and the specific stimulus.

Here is a table summarizing this compound's effects on MAPK pathways:

| MAPK Pathway | Cell Type/Model | Effect | Specific Findings | Reference |

| p38 MAPK | Allergic airway inflammation model (mice) | Inhibition | Suppressed phosphorylation | spandidos-publications.com |

| p38 MAPK | LPS-induced IL-6 production | Inhibition | Suppressed activation | spandidos-publications.com |

| p38 MAPK | Prostate cancer cells (LPS-induced) | Inhibition | Inhibited phosphorylation | spandidos-publications.com |

| p38 MAPK | Colitis model (mice) | Inhibition | Inhibited phosphorylation | rsc.org |

| p38 MAPK | Osteoblasts | Activation | Stimulated differentiation, increased phosphorylation | nih.gov |

| JNK MAPK | Various (apoptosis and inflammation) | Inhibition | Reduced apoptosis and inflammation | researchgate.net |

| JNK MAPK | Colitis model (mice) | Inhibition | Inhibited phosphorylation | rsc.org |

| ERK1/2 MAPK | Osteoblasts | Activation | Stimulated differentiation, increased phosphorylation | nih.gov |

| ERK1/2 MAPK | Colitis model (mice) | Inhibition | Inhibited phosphorylation | rsc.org |

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immune responses, and cell survival. Numerous studies highlight this compound's inhibitory effects on this pathway.

This compound has been shown to suppress both constitutive and inducible NF-κB activation induced by various inflammatory stimuli and carcinogens aacrjournals.orgnih.govresearchgate.net. This inhibition occurs through several mechanisms, including the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB aacrjournals.orgnih.govresearchgate.net. This compound's inhibition of IκBα phosphorylation is mediated through the inhibition of IκBα protein kinase (IKK) activation, which has been found to be linked to the inhibition of TAK1 kinase nih.govresearchgate.net.

By inhibiting NF-κB, this compound downregulates the expression of NF-κB-regulated genes involved in cell survival (e.g., Bcl-2, survivin), proliferation (e.g., cyclin D1), inflammation (e.g., COX-2, TNF-α, IL-1β, IL-6), invasion (e.g., MMP-9, ICAM-1), and angiogenesis (e.g., VEGF) spandidos-publications.comrsc.orgaacrjournals.orgnih.govresearchgate.netaacrjournals.org. This broad suppression of NF-κB-regulated targets contributes to this compound's observed anti-inflammatory and chemopreventive effects. researchgate.netaacrjournals.orgnih.govresearchgate.net.

In allergic airway inflammation, this compound reduced the degradation of IκBα and the nuclear translocation of NF-κB's p65 subunit, leading to attenuated levels of Th2 cytokines spandidos-publications.com. In prostate cancer cells, this compound significantly suppressed NF-κB activity induced by LPS spandidos-publications.com. Studies in a colitis model also demonstrated that this compound can alleviate colon damage by inhibiting the phosphorylation of p65 and IκB proteins rsc.org.

Here is a table summarizing this compound's effects on the NF-κB pathway:

| Pathway Component | Effect | Mechanism | Reference |

| NF-κB Activation | Inhibition | Suppressed constitutive and inducible activation | aacrjournals.orgnih.govresearchgate.net |

| IκBα Degradation | Inhibition | Suppression of phosphorylation and subsequent degradation | aacrjournals.orgnih.govresearchgate.net |

| IKK Activation | Inhibition | Inhibition of IκBα protein kinase, linked to TAK1 kinase inhibition | nih.govresearchgate.net |

| p65 Translocation | Inhibition | Prevention of nuclear translocation | aacrjournals.orgnih.govresearchgate.net |

| Downstream Genes | Downregulation | Reduced expression of genes for survival, proliferation, inflammation, invasion, angiogenesis | spandidos-publications.comrsc.orgaacrjournals.orgnih.govresearchgate.netaacrjournals.org |

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell growth, survival, differentiation, and immune responses. Dysregulation of STAT3 is frequently observed in various diseases, including cancer. This compound has been shown to suppress STAT3 signaling.

This compound inhibits the STAT3 signaling pathway, which can lead to cell cycle arrest and apoptosis in certain cancer cells jst.go.jplktlabs.com. In hepatocellular carcinoma cells, this compound suppressed constitutive and IL-6-induced STAT3 signaling by inhibiting the phosphorylation of JAK2 and STAT3 and subsequently blocking STAT3 nuclear translocation jst.go.jp. This suppression of STAT3 signaling by this compound resulted in the regulation of its target genes, including p53, p21, cyclin A, cyclin B1, Cdc2, Bcl-xL, and Bcl-2 jst.go.jp.

Studies in human bladder cancer have also shown that this compound inhibits the metastatic progression of cancer cells by downregulating the STAT3 signaling pathway, leading to reduced expression of matrix metalloproteinase-2 (MMP2) researchgate.netnih.govijbs.com. The long noncoding RNA (lncRNA) lincRNA-p21 has been identified as a mediator in this compound's ability to reduce STAT3 activity in this context nih.govijbs.com.

Here is a table summarizing this compound's effects on the STAT3 pathway:

Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs)

This compound has been shown to modulate the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs), which are crucial regulators of lipid metabolism and inflammation. Studies in RAW264.7 macrophages demonstrated that this compound significantly increased the mRNA levels and transcriptional activity of PPARγ. mdpi.comresearchgate.net This effect was linked to enhanced cholesterol efflux, a process mediated by the upregulation of ATP-binding cassette transporter G1 (ABCG1), which is transcriptionally regulated by the PPARγ-LXRα pathway. mdpi.com this compound also increased the transcription of LXRα in these cells. researchgate.net The anti-atherogenic properties of this compound appear to be partly mediated by its ability to up-regulate PPARγ1 and LXRα expression and transcriptional activity, thereby improving macrophage cholesterol efflux. nih.gov While this compound has been reported to act as an antagonist to LXRα, ameliorating drug-induced hepatic lipogenesis, its precise mechanism of action on LXR remains an area of ongoing research. researchgate.netfrontiersin.orgresearchgate.net

Autophagy and Lysosomal Pathways (e.g., TFEB regulation)

Autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins through lysosomes, is another pathway influenced by this compound. This compound has been shown to activate the autophagy-lysosome pathway. nih.gov In L02 cells, this compound alleviated lipid accumulation by activating autophagy flux through the transcription factor EB (TFEB)-mediated autophagy-lysosome pathway. nih.govresearchgate.net TFEB is a master regulator of autophagy and lysosomal biogenesis, promoting the expression of genes involved in these processes. nih.govfrontiersin.orgresearchgate.net Under normal conditions, TFEB is phosphorylated and resides in the cytoplasm, but stress conditions can induce its dephosphorylation and translocation to the nucleus, where it activates its target genes. nih.gov this compound treatment has been shown to elevate protein levels of TFEB and its downstream target lysosome-associated membrane protein 1 (LAMP1), along with increased nuclear levels of TFEB and LAMP1 in L02 cells. researchgate.net this compound may activate autophagy inhibited by certain fatty acids in an autophagy-lysosome pathway-dependent manner. researchgate.net While it has been suggested that this compound promotes autophagic flux by inhibiting ULK1/TFEB phosphorylation, further clarification is needed on whether this compound activates specific autophagy pathways like PINK1/Parkin through TFEB. nih.govresearchgate.netusc.gal

Other Key Signaling Nodes (e.g., PI3K/AKT, p53, Caspases)

This compound interacts with several other crucial signaling pathways involved in cell survival, growth, and death. The PI3K/AKT signaling pathway is frequently implicated in cellular processes, and this compound has been shown to modulate it. This compound can suppress PI3K/AKT signaling. researchgate.net In lung cancer cells, this compound has been reported to block the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis. kjpp.net This modulation may involve the downregulation of cyclooxygenase 2 (COX2). kjpp.net this compound has also been shown to suppress non-small cell lung cancer cell proliferation and induce apoptosis via the Akt/p53 pathway. kjpp.netimrpress.com

The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis in response to DNA damage and other stresses. This compound can modulate p53 signaling. researchgate.netnih.gov In human breast cancer MCF-7 cells, this compound increased the expression of p53. waocp.org this compound has also been explored for its ability to activate p53 in cervical cancer cells, where p53 is often inhibited, thereby inducing p53-mediated apoptosis. researchgate.net

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. This compound has been shown to induce apoptosis through the activation of caspases. researchgate.netnih.gov In human breast cancer MCF-7 cells, this compound increased the expression of caspase-3. waocp.org this compound treatment has been shown to significantly increase the gene expression levels of caspase-3, -7, -8, and -9 in this compound-treated cells. researchgate.net Caspase-3 is a key effector caspase, and its activation is crucial for the final steps of apoptosis. imrpress.comwaocp.org this compound has been found to up-regulate cleaved caspase-3 and cleaved PARP (a caspase-3 substrate) in certain cancer cells. imrpress.com

Cellular Homeostasis and Stress Response Modulation in Cell-Based Models

This compound contributes to maintaining cellular homeostasis and modulating stress responses, particularly oxidative stress and inflammation, in various cell-based models.

Mechanisms of Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage. This compound exhibits antioxidant properties and can mitigate oxidative stress. researchgate.netnih.govmdpi.commdpi.com this compound has been shown to attenuate oxidative stress by reducing the levels of ROS. researchgate.netnih.govresearchgate.net In human neuronal cells, this compound and its related compound sesamol remarkably reduced intracellular ROS production induced by hydrogen peroxide. nih.gov this compound can also improve the levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.net this compound's protective effects against oxidative stress may involve the activation of pathways like the SIRT1-SIRT3-FOXO3a signaling pathway. nih.gov this compound has also been reported to reduce mitochondrial oxidative stress. mdpi.com

Interception of Inflammatory Cascades in Cellular Systems

Inflammation is a complex biological response, and dysregulated inflammation is involved in various diseases. This compound possesses anti-inflammatory properties. nih.govoncotarget.comresearchgate.net this compound can intercept inflammatory cascades in cellular systems by inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net In human osteoarthritis chondrocytes stimulated with IL-1β, this compound significantly inhibited the production of inflammatory mediators like PGE2 and NO, as well as matrix metalloproteinases (MMP1, MMP3, and MMP13). oncotarget.comnih.gov A key mechanism for this compound's anti-inflammatory effects involves the inhibition of NF-κB activation. oncotarget.comresearchgate.netnih.govspandidos-publications.com NF-κB is a transcription factor that regulates the expression of many inflammatory genes. oncotarget.com this compound has been shown to inhibit IL-1β-induced NF-κB activation in chondrocytes in a dose-dependent manner. nih.gov This inhibition may occur through the suppression of phosphorylation and degradation of IκB-α, an inhibitor of NF-κB. oncotarget.comnih.govspandidos-publications.com this compound's anti-inflammatory effects may also be mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway, which can inhibit NF-κB activation. oncotarget.comnih.gov Modulation of MAPK signaling, such as the reduction of p38 MAPK phosphorylation, may also contribute to this compound's anti-inflammatory effects. spandidos-publications.com

Studies on Apoptosis and Cell Cycle Modulation in Research Cell Lines

This compound has been extensively studied for its effects on apoptosis (programmed cell death) and cell cycle progression in various research cell lines, particularly cancer cell lines.

This compound has demonstrated the ability to induce apoptosis in a variety of cancer cell types. researchgate.netkjpp.netimrpress.comnih.govwaocp.orgresearchgate.netjst.go.jpspandidos-publications.comspandidos-publications.com This induction of apoptosis is considered a key mechanism underlying its potential anti-cancer effects. nih.govspandidos-publications.com Studies have shown that this compound treatment leads to an increase in apoptotic markers. waocp.org For example, in human breast cancer MCF-7 cells, this compound increased the expression of Bax (a pro-apoptotic protein) and activated caspase-3. waocp.org this compound has also been shown to increase apoptosis in human lymphoid leukemia cells and hepatocellular carcinoma cells. jst.go.jpspandidos-publications.comwikidata.org The induction of apoptosis by this compound can involve the modulation of various signaling pathways, including the mitochondrial pathway, which is characterized by the activation of caspases. imrpress.com

In addition to inducing apoptosis, this compound can also modulate the cell cycle, the tightly regulated series of events that lead to cell division. This compound has been shown to induce cell cycle arrest in various cancer cell lines. kjpp.netwaocp.orgjst.go.jpspandidos-publications.com This arrest can occur at different phases of the cell cycle depending on the cell type and this compound concentration. For instance, this compound has been reported to induce G2/M phase arrest in human hepatocellular carcinoma HepG2 cells and MG-63 osteosarcoma cells. jst.go.jpspandidos-publications.com In human breast cancer MCF-7 cells, this compound treatment resulted in a significant increase of sub-G1 phase arrest. waocp.org this compound's effects on the cell cycle involve the modulation of cell cycle regulatory proteins. For example, this compound increased the expression of p21, a cyclin-dependent kinase inhibitor, in MG-63 cells. spandidos-publications.com It has also been shown to inhibit the expression of cyclin B1 and Cdk1, which are involved in the G2/M transition. spandidos-publications.com In lung cancer cells, this compound induced G1 arrest and inhibited cyclin D1 and CDK2 expression. spandidos-publications.com The modulation of cell cycle arrest and apoptosis by this compound can be linked to its effects on signaling pathways like STAT3 and PI3K/AKT/p53. kjpp.netimrpress.comnih.govjst.go.jp

Here is a data table summarizing some of the cellular effects of this compound discussed:

| Cell Line | Effect of this compound | Key Mechanisms/Markers Involved | Source |

| RAW264.7 macrophages | Enhanced cholesterol efflux | Upregulation of PPARγ, LXRα, ABCG1 | mdpi.comresearchgate.net |

| L02 cells | Alleviated lipid accumulation | Activation of autophagy-lysosome pathway via TFEB | nih.govresearchgate.net |

| Human osteoarthritis chondrocytes | Inhibited inflammatory response | Inhibition of PGE2, NO, MMPs production; Inhibition of NF-κB; Activation of Nrf2/HO-1 | oncotarget.comnih.gov |

| Human neuronal cells (SH-SY5Y) | Reduced oxidative stress, Inhibited apoptosis | Reduced ROS; Activation of SIRT1-SIRT3-FOXO3a; Inhibition of Bax; Upregulation of Bcl-2 | nih.gov |

| Human breast cancer MCF-7 cells | Reduced cell viability, Induced apoptosis, Sub-G1 arrest | Increased Bax, caspase-3, p53; Increased sub-G1 phase cells | waocp.org |

| Human hepatocellular carcinoma HepG2 cells | Inhibited viability, Induced apoptosis, G2/M arrest | Inhibition of STAT3; Induction of G2/M phase cells | jst.go.jp |

| MG-63 osteosarcoma cells | Inhibited proliferation, G2/M arrest | Increased p21; Inhibition of cyclin B1, Cdk1 | spandidos-publications.com |

| MOLT-4 and NB4 leukemia cells | Inhibited viability, Increased apoptosis | Regulation of CASP3; Modulation of autophagy via mTOR and ULK1 | spandidos-publications.com |

| Nasopharyngeal carcinoma cells | Anti-tumor activity, Induced apoptosis | Upregulation of cleaved caspase-3 and cleaved PARP | imrpress.com |

| Lung cancer cells (A549, H1792) | Suppressed proliferation, Induced apoptosis, Cell cycle arrest | Modulation of PI3K/Akt/p53 pathway; Downregulation of COX2; ROS-dependent mitochondrial pathway | researchgate.netkjpp.net |

Preclinical Pharmacokinetic and Metabolic Research of Sesamin

Absorption and Bioavailability Studies in In Vivo Research Models

Preclinical studies in rats have investigated the absorption and bioavailability of sesamin (B1680957). Following a single oral dose of 5 mg/kg of [14C]this compound in rats, this compound was absorbed, with peak plasma radioactivity observed at 1.0 hour. nih.gov The terminal half-life in plasma was reported as 4.7 hours. nih.gov This indicates efficient absorption of this compound in this animal model. nih.govresearchgate.net

While this compound itself was detected in plasma in trace amounts, the majority of the circulating radioactivity was attributed to conjugated metabolites. mdpi.com This suggests that this compound undergoes significant first-pass metabolism. mdpi.com Studies using self-nanoemulsifying drug delivery systems (SNEDDS) demonstrated a significant improvement in the pharmacokinetic parameters of this compound in rats, with a nine-fold increase in maximum plasma concentration (Cmax) and an approximately 12.9-fold increase in the area under the curve (AUC) compared to a this compound suspension formulation. mdpi.com This highlights the potential for formulation strategies to enhance this compound's oral bioavailability.

Distribution Profiles Across Tissues and Organs in Animal Models

Quantitative whole-body autoradiography studies in rats have shown that radioactivity from [14C]this compound is widely distributed throughout the body following oral administration. nih.govresearchgate.net High levels of radioactivity were detected in the liver and kidney. nih.govresearchgate.net this compound was primarily distributed in the form of conjugate metabolites in bodily tissues, particularly in the liver and kidney. researchgate.net These conjugated metabolites were efficiently absorbed and highly distributed in these organs, disappearing from the body within 24 hours after administration. researchgate.net The liver is considered a primary target organ for this compound efficacy, as orally ingested this compound accumulates mainly in the liver, where it is metabolized. researchgate.net

Biotransformation and Metabolite Identification Research

The biotransformation of this compound involves a series of metabolic reactions, leading to the formation of various metabolites. This compound is mainly distributed in the form of conjugate metabolites in rats. researchgate.net The elucidation of this compound metabolism is considered essential for understanding the molecular mechanisms of its effects. researchgate.net

Phase I and Phase II Metabolic Enzyme Activity (e.g., Cytochrome P450)

Metabolism of this compound involves both Phase I and Phase II enzyme systems. wikipedia.org Phase I reactions, primarily catalyzed by cytochrome P450 (CYP450) enzymes, introduce reactive or polar groups into compounds. wikipedia.orgopenanesthesia.org In humans, this compound is metabolized by CYP450 enzymes in liver microsomes into this compound mono- and di-catechol. pnas.orgresearchgate.net Studies using yeast expression systems and human liver microsomes have investigated the role of various human CYP450 isoforms in this compound metabolism. nih.gov Monocatechol metabolites were observed with most tested CYP450 isoforms. nih.gov

Kinetic analysis indicated that CYP2C19 had the largest kcat/Km value for this compound metabolism. nih.gov Based on kinetic data and average CYP450 contents in human liver, the putative contribution of CYP450s to this compound metabolism was ranked in the order of CYP2C9, 1A2, 2C19, and 2D6. nih.gov Further in vitro studies using human liver microsomes showed a good correlation between this compound catecholization activity and CYP2C9-specific activity, strongly suggesting that CYP2C9 is the most important CYP450 isoform for this compound catecholization in human liver. researchgate.netnih.govfda.gov.twjfda-online.comjfda-online.com Inhibition studies confirmed CYP2C9 as the most important, followed by CYP1A2. nih.gov this compound has also been found to cause a mechanism-based inhibition of CYP2C9 in human and rat liver microsomes, although the metabolite-intermediate complex appears unstable. researchgate.netnih.gov

Phase II reactions involve the conjugation of modified compounds with polar moieties, making them more water-soluble for excretion. wikipedia.orgopenanesthesia.org this compound monocatechol is further metabolized by UDP-glucuronosyltransferase (UGT) and catechol O-methyl transferase (COMT). pnas.orgresearchgate.net Glucuronidation and sulfation are main metabolic pathways for sesaminol (B613849), a related lignan (B3055560), in urine. nih.gov In human liver microsomes, glucuronidation activity towards this compound mono-catechol was significantly higher than di-catecholization activity, suggesting a species difference compared to rats where both activities were similar. researchgate.netfda.gov.twjfda-online.comjfda-online.com UGT2B7 was identified as responsible for glucuronidation of this compound mono-catechol in human liver. researchgate.netfda.gov.twjfda-online.comjfda-online.com Methylation activity towards this compound mono-catechol by COMT has also been observed in human liver cytosol. researchgate.netresearchgate.netfda.gov.twjfda-online.comjfda-online.com this compound has been shown to increase the gene expression of UGT1A1, an enzyme involved in hepatic phase II metabolism, in HepG2 cells in a concentration-dependent manner. nih.gov

Role of Gut Microbiota in this compound Metabolism

The gut microbiota plays a significant role in the metabolism of plant lignans (B1203133), including this compound. mdpi.comnih.govresearchgate.net Intestinal microflora can convert sesaminol triglucoside to sesaminol through deglycosylation. nih.gov this compound can be converted to mammalian lignans, such as enterodiol (B191174) and enterolactone (B190478), by intestinal microflora in rats. nih.govmdpi.comnih.gov In vitro fermentation studies with human fecal inoculum have also shown the conversion of this compound to mammalian lignans, although at a lower rate compared to other lignan precursors like secoisolariciresinol (B192356) diglucoside. nih.gov

Studies have indicated that this compound can modulate the composition of intestinal microorganisms, increasing the abundance of beneficial bacteria like Lactobacillaceae and Bifidobacteriaceae and decreasing Enterobacteriaceae in in vitro animal fecal anaerobic fermentation systems. researchgate.netnih.gov this compound may also promote the proliferation and adhesion of intestinal probiotics. researchgate.netnih.gov

Excretion Pathways in Preclinical Systems

Following oral administration of [14C]this compound in rats, the cumulative excretion of radioactivity was observed in both urine and feces. nih.gov In one study, the cumulative excretion was 37.5 ± 3.1% in urine and 58.7 ± 4.8% in feces. nih.gov In bile duct-cannulated rats, the cumulative excretion of radioactivity was significantly higher in bile (66.3 ± 8.4%) compared to urine (27.8 ± 10.2%). nih.govresearchgate.net This suggests that biliary excretion is a major route of elimination for this compound and its metabolites in rats. nih.govresearchgate.net Fecal elimination is also a major route of elimination for sesaminol and its metabolites. nih.gov Metabolites, particularly glucuronides, are excreted in bile and urine. pnas.orgresearchgate.netmdpi.com

Methodological Considerations for Pharmacokinetic Analysis in Research

Pharmacokinetic analysis in preclinical research involves various methodologies to determine the ADME profile of a compound. Noncompartmental analysis is a method used to derive pharmacokinetic parameters. mdpi.com Techniques such as quantitative whole-body autoradiography are employed to investigate tissue distribution. nih.govresearchgate.net Radiochromatography is utilized to examine metabolite profiles. researchgate.net HPLC, often coupled with UV or fluorescent detection, is used for the analysis of this compound and its metabolites in biological samples like plasma and liver tissue. nih.gov LC/MS/MS analysis is used for the identification of metabolites in organs and plasma. nih.gov In vitro methods using liver microsomes and recombinant enzyme systems are crucial for identifying the specific enzymes involved in metabolism. researchgate.netresearchgate.netnih.govfda.gov.twjfda-online.comjfda-online.com In vitro animal fecal anaerobic fermentation systems are used to study the role of gut microbiota in metabolism. researchgate.netnih.gov Computational approaches can also be used in preclinical studies for predicting pharmacokinetic and toxicity properties. sciopen.com

Data from preclinical animal studies, particularly in species like rats, are used to predict drug ADME in humans, although species differences need to be considered. mdpi.comfda.gov Advanced software tools like GastroPlus® leverage in vivo and in vitro data to simulate and predict ADME profiles in animal and human models. crystalpharmatech.com

Interactive Data Table: this compound Excretion in Rats

| Excretion Pathway | Cumulative Excretion (% of radioactivity) (Non-cannulated rats) | Cumulative Excretion (% of radioactivity) (Bile duct-cannulated rats) |

| Urine | 37.5 ± 3.1 nih.gov | 27.8 ± 10.2 nih.govresearchgate.net |

| Feces | 58.7 ± 4.8 nih.gov | Not specified in this context |

| Bile | Not specified in this context | 66.3 ± 8.4 nih.govresearchgate.net |

Interactive Data Table: Putative Contribution of Human CYP450 Isoforms to this compound Metabolism (In Vitro)

| CYP450 Isoform | Putative Contribution Rank (based on kinetic data and average liver content) |

| CYP2C9 | Most important researchgate.netnih.govfda.gov.twjfda-online.comjfda-online.com |

| CYP1A2 | Secondary most important nih.gov |

| CYP2C19 | Significant contributor nih.gov |

| CYP2D6 | Contributor nih.gov |

Interactive Data Table: this compound Metabolites Identified in Preclinical Studies

| Metabolite Name | Identified In | Notes |

| Conjugate metabolites | Rats (plasma, tissues) nih.govresearchgate.net | Primarily distributed in this form researchgate.net |

| This compound mono-catechol (SC-1) | Human liver microsomes pnas.orgresearchgate.net | Formed by CYP450s pnas.orgresearchgate.net |

| This compound di-catechol (SC-2) | Human liver microsomes pnas.orgresearchgate.net | Formed by CYP450s pnas.orgresearchgate.net |

| Sesaminol | Rats (tissues, plasma) nih.gov | Formed from sesaminol triglucoside by gut microbiota nih.gov |

| Sesaminol glucuronide/sulfate | Rats (tissues, urine) nih.govnih.gov | Main metabolic pathway for sesaminol in urine nih.gov |

| Hydroxymethylsesaminol-tetrahydrofuran | Rats (tissues) nih.gov | |

| Enterodiol (END) | Rats (organs, plasma, urine) nih.govnih.govnih.gov | Mammalian lignan, converted by gut microbiota nih.govnih.gov |

| Enterolactone (ENL) | Rats (organs, plasma, urine) nih.govnih.govnih.gov | Mammalian lignan, converted by gut microbiota nih.govnih.gov |

| Glucuronides of this compound metabolites | Bile, urine pnas.orgresearchgate.netmdpi.com | Excreted in bile and urine pnas.orgresearchgate.netmdpi.com |

Advanced Analytical Methodologies for Sesamin Research

Chromatographic Techniques for Sesamin (B1680957) Isolation, Separation, and Quantification

Chromatographic techniques are widely employed for the effective isolation, separation, and precise quantification of this compound from various sources, including sesame oil and seed extracts. These methods leverage the differential partitioning of this compound between a stationary phase and a mobile phase, allowing for its separation from other co-occurring compounds.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of this compound, offering high sensitivity and resolution for its separation and quantification mdpi.com. HPLC is frequently utilized to determine the purity of isolated this compound frontiersin.orgnih.govgigvvy.com. Studies have reported achieving high purity levels, exceeding 95% and even 99%, for isolated this compound using HPLC-based methods frontiersin.orgnih.govgigvvy.com.

Various HPLC conditions have been developed and applied for this compound analysis. Both reversed-phase (RP) and normal-phase (NP) HPLC columns have demonstrated efficacy in separating this compound and other related compounds in sesame oil samples mdpi.com. Common stationary phases include C18 columns nih.govmdpi.comresearchgate.netresearchgate.net. Mobile phases typically consist of mixtures of organic solvents and water, such as acetonitrile/water or methanol/water gradients frontiersin.orgnih.govmdpi.com. Isocratic elution with methanol/water or methanol/acetic acid buffer has also been employed researchgate.netresearchgate.net. For normal-phase separation, mixtures of n-hexane and ethyl acetate (B1210297) have been used gigvvy.com.

Detection of this compound in HPLC is commonly achieved using UV/Vis detectors, often as part of a photodiode array (PDA) detector, due to this compound's chromophores that absorb UV light mdpi.comnih.govgigvvy.commdpi.comresearchgate.netresearchgate.net. Specific wavelengths frequently used for monitoring include 280 nm, 290 nm, 264 nm, and a combination of 288, 275, 255, and 320 nm frontiersin.orgnih.govgigvvy.commdpi.comresearchgate.net. Fluorescence detection has also been reported, offering high sensitivity mdpi.comresearchgate.net.

HPLC is also integral to quantitative analysis. Methods have been established using internal standards, such as naphthalene, to improve the accuracy and precision of this compound quantification in sesame-related products researchgate.net. The limit of quantification (LOQ) for this compound using one such HPLC method was reported as 75 µg/L researchgate.net. HPLC analysis allows for the determination of this compound content in various sesame samples, with reported concentrations in sesame oil ranging from 0.4% to 0.8% scielo.br.

Preparative and semi-preparative HPLC (or LC) are utilized for the isolation and purification of this compound in larger quantities for further research or application mdpi.comgigvvy.com. Techniques like centrifugal partition chromatography (CPC) and countercurrent chromatography (CCC) have also been successfully applied for the separation and purification of this compound and sesamolin (B1680958) from sesame oil extracts mdpi.comfrontiersin.orgnih.gov. A biphasic solvent system consisting of n-Hex/EtOAc/EtOH/H2O in a proportion of 2:3:3:2 (v/v/v/v) has been used in CPC for the isolation of this compound and other lignans (B1203133) frontiersin.orgnih.gov.

Here is a table summarizing some reported HPLC conditions for this compound analysis:

| Column Type | Mobile Phase | Detection Wavelength (nm) | Application | Reference |

| HS C18 (250 × 4.6 mm, 5 μm) | AcN/Water gradient (54% to 100% AcN) | UV (288, 275, 255, 320) | Quantitative analysis, Purity | frontiersin.orgnih.gov |

| C18 (50 × 4.6 mm I.D.) | 1% phosphate (B84403) buffer (pH 4.5)/Acetonitrile/Water (60:40) | UV (264) | Quantitative analysis | researchgate.net |

| Luna C18 | Methanol/1% acetic acid buffer (pH 6.0) | UV (290) | Sesamol (B190485) and metabolites | gigvvy.com |

| Reversed-phase C18 | Methanol/Water gradient | UV/Vis, PDA, Fluorescence | Separation, Quantification | mdpi.commdpi.comresearchgate.net |

| Normal-phase | n-Hexane/Ethyl acetate (90:10, v/v) | Fluorescence (Ex 296, Em 320) | Separation | gigvvy.com |

| Preparative LC | Methanol-water (70:30, v/v) | UV (280) | Purification | gigvvy.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the identification and confirmation of this compound and its related compounds, as well as for the analysis of its metabolites mdpi.comgigvvy.comscielo.brmdpi.comnih.govnih.govresearchgate.net. GC-MS is particularly useful for analyzing volatile or semi-volatile compounds after appropriate sample preparation.

In the context of this compound research, GC-MS has been employed to identify this compound in various extracts, including those from sesame seeds and other plant sources like Cuscuta palaestina nih.govresearchgate.net. It has also been used to confirm the identity of this compound and sesamolin separated by other chromatographic techniques gigvvy.com.

Furthermore, GC-MS plays a significant role in the analysis of this compound metabolites. Studies investigating the metabolic fate of this compound in biological systems, such as in rats, have utilized GC-MS to identify intermediate metabolites, suggesting tentative metabolic pathways nih.gov. This application is crucial for understanding how this compound is transformed in the body and the potential bioactivity of its breakdown products. GC-MS analysis of sesame seed extracts has also revealed the presence of various components, including this compound, along with fatty acids and other compounds researchgate.net.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment (Research Context)

Spectroscopic techniques are essential for determining the chemical structure of this compound and assessing its purity in research settings. These methods provide detailed information about the molecular vibrations, electronic transitions, and nuclear environments within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, is a primary technique for the definitive structural elucidation of isolated this compound frontiersin.orgnih.govgigvvy.comresearchgate.net. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, researchers can determine the arrangement of hydrogen and carbon atoms within the this compound molecule and confirm its structure. The use of both 1D and 2D NMR experiments provides comprehensive structural information frontiersin.org. NMR analysis has been used to confirm the high purity of isolated this compound frontiersin.org. Experimental data of 1H and 13C NMR of isolated compounds, including this compound, are often compared with bibliographic data for verification frontiersin.org.

Mass Spectrometry (MS/MS) and Fragmentation Analysis

Mass Spectrometry (MS), particularly tandem Mass Spectrometry (MS/MS), is a powerful tool for the identification, characterization, and structural analysis of this compound, especially in complex mixtures or for metabolite studies gigvvy.comresearchgate.netoup.comsunbor.or.jpmdpi.comacs.orgnih.gov. HRMS/MS (High-Resolution Tandem Mass Spectrometry) provides accurate mass measurements and fragmentation data that aid in the confident identification of this compound and related lignans frontiersin.orgnih.gov.

MS/MS involves the fragmentation of a selected precursor ion (in this case, protonated or deprotonated this compound) into product ions. The pattern of these product ions provides characteristic structural information. This is particularly useful for distinguishing isomers, which have the same elemental composition but different structures sunbor.or.jp. For this compound, in positive electrospray ionization (ESI+) mode, a precursor ion at m/z 372.3 has been observed, corresponding to the protonated molecule [M+H]+ or possibly an adduct like [M+NH4]+ oup.com. Fragmentation of this precursor ion yields characteristic product ions. A prominent product ion for this compound has been observed at m/z 173.2 in MS/MS analysis oup.com. This fragmentation pattern is valuable for the selective detection and identification of this compound in complex biological matrices, such as rat plasma, using techniques like LC-MS/MS with multiple reaction monitoring (MRM) oup.com.

MS/MS fragmentation analysis is also crucial for the identification of this compound metabolites by providing structural clues about the changes that have occurred in the molecule. The combination of LC with tandem MS (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of this compound and other compounds in various samples oup.com.

Infrared (IR) and UV/Vis Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of functional groups within the this compound molecule, which can be used for structural confirmation and purity assessment gigvvy.comscielo.brresearchgate.netplos.org. Fourier-transform infrared (FTIR) spectroscopy is commonly used for this purpose gigvvy.complos.org. The IR spectrum of this compound exhibits characteristic absorption peaks corresponding to specific bonds and functional groups. For instance, the stretching vibration characteristic peak of the carbon-oxygen carbon bond (C-O-C) typically appears in the 1050-1250 cm⁻¹ region, while the in-plane bending vibration peak of two adjacent hydrogens on the benzene (B151609) ring is observed between 1000-1300 cm⁻¹. Vibration absorption peaks of the benzene ring skeleton are found in the 1450-1600 cm⁻¹ range scielo.br. Experimental IR spectra of this compound have been reported, and these can be compared to calculated spectra to aid in the interpretation of vibrational modes plos.org.

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. As mentioned in the HPLC section, UV/Vis detection is widely used for monitoring this compound due to its characteristic absorption in the UV region frontiersin.orgnih.govgigvvy.commdpi.comresearchgate.net. The UV absorption spectrum of this compound shows maxima at specific wavelengths, which are utilized for its detection and quantification. UV/Vis spectroscopy can also be used in research to examine the optical properties of this compound, for example, its influence on the helical structure of conjugated polymers, as studied using UV-vis absorption and circular dichroism (CD) spectroscopy nii.ac.jp.

Hyphenated Techniques for Comprehensive Profiling of this compound and Analogs

Hyphenated techniques combine two or more analytical methods to enhance separation, identification, and quantification capabilities. These techniques are particularly valuable for analyzing complex matrices like plant extracts or biological samples where this compound and its analogs are present alongside numerous other compounds. The coupling of a separation technique, such as chromatography, with a spectroscopic detection method provides comprehensive data in a single analysis chromatographytoday.comijsrtjournal.com.

Commonly employed hyphenated techniques in this compound research include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Diode Array Detection (LC-DAD) chromatographytoday.comijsrtjournal.comnews-medical.netresearchgate.net.

GC-MS: This technique is effective for volatile or semi-volatile compounds. GC separates components based on their boiling points and interaction with the stationary phase, while MS provides structural information through the fragmentation pattern of ions news-medical.net. GC-MS has been used for the analysis of lignans in sesame oil scielo.br.

LC-MS: LC-MS couples the separation power of liquid chromatography, suitable for a wider range of compounds including less volatile ones, with the identification and quantification capabilities of mass spectrometry news-medical.net. This technique is widely used for the identification of plant metabolites, including lignans, in complex plant matrices researchgate.net. LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information through further fragmentation of selected ions researchgate.netnih.gov. LC-MS/MS has been developed for the simultaneous determination of this compound and asarinin (B95023) in rat plasma for pharmacokinetic studies oup.com. Qualitative analysis of this compound and sesamolin has been achieved using quadrupole mass spectrometry with positive-mode electrospray ionization nih.govresearchgate.net.

LC-DAD: Liquid Chromatography coupled with Diode Array Detection allows for the detection of compounds based on their UV-Vis absorption spectra across a range of wavelengths. This provides valuable information about the chromophores present in the molecules and can aid in identification and purity assessment. HPLC with PDA detection has been used for the analysis of this compound, asarinin, and sesamolin in sesame oil and serum samples researchgate.net.

LC-NMR: This powerful technique combines chromatographic separation with structural elucidation by Nuclear Magnetic Resonance spectroscopy ijsrtjournal.comnews-medical.net. LC-NMR is particularly useful for the analysis of unknown components, such as impurities and metabolites, in natural products ijsrtjournal.comresearchgate.net. It has been used to characterize this compound metabolites slu.senih.govfrontiersin.org. A quantitative 1H-NMR technique, based on the methylenedioxyphenyl signal, has been developed for the quantification of a this compound catechol metabolite in human urine slu.senih.gov.

These hyphenated techniques enable researchers to comprehensively profile the complex mixture of compounds in sesame extracts and biological samples, allowing for the identification and quantification of this compound and its analogs, as well as the characterization of their metabolic fate. For instance, LC-MS and NMR have been used to isolate and characterize new lignan (B3055560) glucosides from sesame seeds slu.se.

Development of High-Throughput Screening Methods for this compound and its Derivatives

High-Throughput Screening (HTS) methods are essential for rapidly evaluating large libraries of compounds for specific biological activities. In the context of this compound research, HTS can be applied to identify this compound derivatives or analogs with enhanced or novel bioactivities, or to screen for compounds that interact with molecular targets modulated by this compound. HTS involves the use of automated systems, miniaturized assays, and sensitive detectors to quickly test a large number of molecules bmglabtech.compeplobio.comevotec.com.

The development of HTS methods for this compound and its derivatives requires the establishment of robust and reliable assays that can be performed in a miniaturized format, typically in multi-well plates evotec.comnih.gov. These assays should be optimized for sensitivity, specificity, reproducibility, and minimal interference evotec.com. Various detection technologies can be employed in HTS, including fluorescence-based techniques (such as fluorescence intensity, fluorescence polarization, and FRET), luminescence, and absorbance nih.govresearchgate.net. Mass spectrometry can also be integrated into HTS workflows nih.govresearchgate.net.

The application of HTS in this compound research can involve:

Activity-Based Screening: Developing assays that measure a specific biological activity associated with this compound, such as antioxidant activity, anti-inflammatory effects, or enzyme inhibition scielo.brmdpi.comwikipedia.org. HTS can then be used to screen libraries of this compound derivatives or other compounds to identify those with potent activity.

Target-Based Screening: If a specific molecular target of this compound is known (e.g., an enzyme or receptor), HTS assays can be designed to screen for compounds that bind to or modulate the activity of this target.

Phenotypic Screening: HTS can also be used in cell-based assays to screen for compounds that induce a desired cellular phenotype related to the known effects of this compound nih.gov.

While specific detailed research findings on high-throughput screening solely focused on large libraries of this compound derivatives were not extensively detailed in the search results, the principles and techniques of HTS are broadly applicable to the study of natural products and their analogs researchgate.netbmglabtech.compeplobio.comnih.govresearchgate.netnovapublishers.com. The development of such methods would involve designing appropriate assays based on the hypothesized or known mechanisms of action of this compound and then adapting them for automated, miniaturized screening platforms.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Sesamin Analogs

Chemical Synthesis Pathways for Sesamin (B1680957) and Novel Derivatives

The biosynthesis of this compound in plants is well-characterized, branching from the phenylpropanoid pathway. It involves the stereoselective radical coupling of two molecules of coniferyl alcohol, guided by a dirigent protein, to form (+)-pinoresinol. (+)-Pinoresinol is then sequentially oxygenated by a cytochrome P450 monooxygenase, CYP81Q1 (piperitol/sesamin synthase), leading to the formation of two methylenedioxy bridges and ultimately (+)-sesamin. nih.govresearchgate.netslu.semdpi.com

Synthetic routes to various lignans (B1203133), including this compound, are known, although only sesamol (B190485) is currently synthesized industrially. mdpi.comnih.gov Chemical synthesis approaches have been developed for preparing stable isotope-labeled this compound, such as (+)-7,7′-²H₂-sesamin and (+)-2,2′-²H₂-sesamin, for research purposes. nih.gov For instance, (+)-7,7′-²H₂-sesamin was synthesized by subjecting (+)-sesamin to hydrogen in the presence of Pd(en) in a mixture of 1,4-dioxane (B91453) and deuterium (B1214612) oxide. nih.gov

Novel derivatives of this compound and related compounds like sesamol have also been synthesized to explore their potential bioactivities. For example, novel Mannich bases containing phenyl substituents and a morpholine (B109124) fragment have been synthesized from α-mangostin, a natural hydroxyxanthone, demonstrating altered erythrotoxicity and enhanced antioxidant activity compared to the parent compound. researchgate.net Another study reported the synthesis of a new series of 2-(benzo-[d], nih.govCurrent time information in Bangalore, IN.dioxol-5-yloxy)acetohydrazide derivatives from sesamol, characterized using spectral methods like FT-IR and ¹H NMR spectroscopy. metfop.edu.in Simple and direct arylation of sesamol with aryl halides via a photoinduced reaction has also been reported for the synthesis of novel biaryl derivatives with altered antioxidant properties. researchgate.net

Rational Design and Synthesis of Structurally Modified this compound Analogs

Rational design plays a significant role in the synthesis of this compound analogs with improved pharmacological profiles. This approach involves designing molecules with specific structural modifications aimed at enhancing desired biological activities or improving properties like bioavailability and reducing toxicity. dntb.gov.uamdpi.comresearchgate.net Based on the core structure of natural products like this compound, new therapeutic compounds can be synthesized through structural modifications. mdpi.com

Computational methods, such as molecular docking and virtual screening, are increasingly used in the rational design of this compound derivatives. nih.govacs.org For instance, computational design has been employed to identify sesamol derivatives with improved antioxidant behavior by adding different functional groups at various positions of the sesamol framework to generate mono-, di-, and trifunctionalized species. acs.org These computationally designed derivatives are then evaluated for properties like absorption, distribution, metabolism, excretion (ADME), toxicity, and synthetic accessibility. acs.org

The synthesis of novel N-aryl-azasesamins using this compound as a raw material exemplifies the rational design approach to explore new chemical space based on the this compound scaffold. mdpi.com These modifications involved the key breakage of the ethereal bond of the tetrahydrofuran (B95107) ring in this compound. mdpi.com

Structure-Activity Relationship (SAR) Investigations in In Vitro and Preclinical Models

Structure-Activity Relationship (SAR) studies are essential for understanding how structural features of this compound and its analogs relate to their biological activities in in vitro and preclinical models. dntb.gov.uanih.gov These investigations help in identifying key pharmacophoric features and the impact of structural modifications on molecular and cellular activities.

Elucidation of Key Pharmacophoric Features

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.govdovepress.com While specific detailed pharmacophore models for this compound directly interacting with various targets are still being elucidated, studies on this compound and its analogs provide insights into crucial structural elements.

The presence of the methylenedioxyphenyl (MDP) group in this compound and sesamolin (B1680958) is considered important for their activity, potentially by inhibiting liver microsome oxidases. whiterose.ac.uk Studies on plant growth regulatory activity of furofuran lignans, including this compound, suggest that the 3,4-methylenedioxy group on the aromatic ring is more potent for this activity. acs.org

Research on sesquiterpene lactones, another class of natural products, has shown that specific moieties like the α-methylene-γ-lactone are necessary for certain biological effects, highlighting the importance of specific functional groups in SAR. nih.gov Similarly, ongoing SAR studies on this compound aim to predict biological activities based on its structural chemistry. nih.gov

Impact of Structural Modifications on Molecular and Cellular Activities

Structural modifications of this compound and its derivatives can significantly impact their molecular and cellular activities. For instance, the epimerization of this compound can lead to the formation of asarinin (B95023), which has been reported to possess stronger anti-inflammatory activity than this compound by inhibiting NF-κB activation. mdpi.com

Studies on novel N-aryl-azasesamins, synthesized through modification of the this compound structure, have shown altered biological activities. mdpi.com While most of these analogs showed no activity against certain fungal strains and cancer cell lines, some derivatives demonstrated significantly enhanced antitumor activity compared to this compound, indicating that specific structural changes can lead to improved efficacy against particular targets. mdpi.com